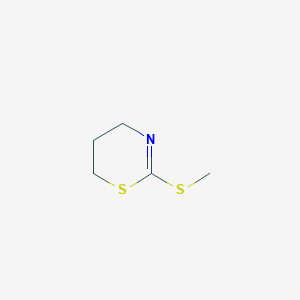
2-(甲硫基)-5,6-二氢-4H-1,3-噻嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
科学研究应用
2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor containing both sulfur and nitrogen functionalities. For example, the reaction of 2-aminothiophenol with formaldehyde and a methylating agent can yield the desired thiazine compound .
Industrial Production Methods
Industrial production of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. The use of continuous flow reactors and other advanced technologies can further streamline the production process.
化学反应分析
Types of Reactions
2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to different reduced forms of the compound.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Various substituted thiazine compounds depending on the nucleophile used.
作用机制
The mechanism of action of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
- 2-(Methylsulfanyl)-5-(thiophen-2-ylmethyl)-1H-imidazol-4-ol
Uniqueness
2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
IUPAC Name |
2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2/c1-7-5-6-3-2-4-8-5/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLBHYISJYFGJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381924 |
Source


|
| Record name | 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58842-19-6 |
Source


|
| Record name | 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of synthesizing 4-alkoxy-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazines, as described in the research papers?
A1: The synthesis of 4-alkoxy-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazines is significant due to their potential use as precursors for the synthesis of β-lactam analogs [, ]. β-Lactams are a class of antibiotics that are crucial for treating bacterial infections. By modifying the structure of these thiazine derivatives, researchers aim to develop novel β-lactam antibiotics with improved properties, such as enhanced activity against resistant bacteria.
Q2: The papers mention reactions with phenoxyacetyl chloride. Why is this reaction important in this context?
A2: The reaction of 4-alkoxy-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazines with phenoxyacetyl chloride [, ] is a key step towards incorporating the thiazine moiety into more complex structures. Phenoxyacetyl chloride is a reagent commonly used in the synthesis of β-lactam antibiotics. This reaction allows for the introduction of a phenoxyacetyl group, a common structural feature in many β-lactams, onto the thiazine ring, potentially leading to compounds with antibacterial activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)







